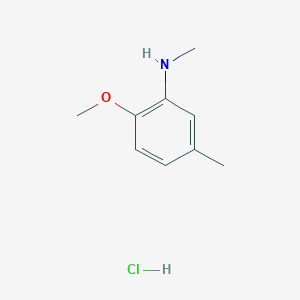

2-methoxy-N,5-dimethylaniline hydrochloride

Description

BenchChem offers high-quality 2-methoxy-N,5-dimethylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N,5-dimethylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-N,5-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-4-5-9(11-3)8(6-7)10-2;/h4-6,10H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIFJTCCXIYUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Methoxy-N,5-dimethylaniline Hydrochloride

Executive Summary

As pharmaceutical and agrochemical pipelines increasingly demand highly functionalized, sterically hindered building blocks to explore novel chemical space, 2-methoxy-N,5-dimethylaniline hydrochloride (CAS: 2375270-94-1) has emerged as a critical intermediate. This compound is a secondary aniline characterized by significant ortho-substitution and electron-rich ring dynamics.

As a Senior Application Scientist, I frequently encounter challenges when integrating such sterically encumbered anilines into late-stage functionalization workflows. The free base of this aniline is highly susceptible to oxidative degradation. Therefore, it is commercially supplied and synthetically utilized as a hydrochloride salt. This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for utilizing it in complex organometallic transformations, specifically Palladium-catalyzed Buchwald-Hartwig cross-couplings.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 2-methoxy-N,5-dimethylaniline hydrochloride is the first step in predicting its reactivity. The molecule features an ortho-methoxy group (-OCH₃), a meta-methyl group (-CH₃), and an N-methyl secondary amine functionality.

Table 1: Key Physicochemical Properties

| Property | Value | Scientific Implication |

| Chemical Name | 2-Methoxy-N,5-dimethylaniline hydrochloride | Standard IUPAC nomenclature. |

| CAS Number | 2375270-94-1 | Unique identifier for the hydrochloride salt form 1. |

| Molecular Formula | C₉H₁₄ClNO (Salt) / C₉H₁₃NO (Free Base) | Indicates a 1:1 stoichiometric ratio of amine to HCl. |

| Molecular Weight | 187.67 g/mol (Salt) / 151.21 g/mol (Free Base) | Critical for precise stoichiometric calculations in micro-scale couplings 2. |

| SMILES (Free Base) | CC1=CC(=C(C=C1)OC)NC | Useful for computational modeling and predictive pKa/LogP calculations 2. |

| Physical State | Off-white to pale yellow crystalline solid | Color shifts to dark brown indicate oxidative degradation of the free base. |

Structural Causality in Reactivity

-

Steric Hindrance : The N-methyl group combined with the ortho-methoxy group creates a highly restricted rotational environment around the C-N bond. This steric bulk significantly raises the activation energy required for the reductive elimination step in cross-coupling catalytic cycles.

-

Electronic Effects : The methoxy group acts as a strong π -donor via resonance, making the aromatic ring highly electron-rich. This electron density makes the free base highly susceptible to single-electron oxidation by atmospheric oxygen, forming colored quinone-imine impurities. The hydrochloride salt protonates the amine, withdrawing electron density and rendering the salt indefinitely stable under ambient conditions.

Mechanistic Pathways: Overcoming Steric Hindrance in C-N Coupling

When attempting a Buchwald-Hartwig amination with 2-methoxy-N,5-dimethylaniline, standard ligands (like dppf or BINAP) often fail, resulting in unreacted starting materials or hydrodehalogenation of the aryl halide.

The Causality of Failure : The ortho-methoxy group can weakly coordinate to the Palladium(II) center, forming a stable, off-cycle resting state. Furthermore, the sheer steric bulk of the secondary amine prevents the necessary geometric compression required for reductive elimination 3.

The Solution : We must employ highly sterically demanding, electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos ) or N-Heterocyclic Carbenes (NHCs). These ligands are bulky enough to prevent the off-cycle coordination of the methoxy group and force the Palladium into a highly reactive, mono-ligated L1Pd(0) state.

Caption: Buchwald-Hartwig catalytic cycle utilizing bulky ligands to force reductive elimination of the hindered amine.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes observable metrics to confirm success before proceeding.

Protocol 1: In Situ Free-Basing & Buchwald-Hartwig Coupling

In my experience, isolating the free base of this specific aniline leads to yield losses due to oxidation. The most robust method is to use the hydrochloride salt directly in the coupling reaction, compensating with additional stoichiometric base.

Reagents:

-

Aryl halide (1.0 equiv)

-

2-Methoxy-N,5-dimethylaniline hydrochloride (1.2 equiv)

-

Pd2(dba)3 (2 mol% Pd)

-

RuPhos (4 mol%)

-

Sodium tert-butoxide ( NaOtBu ) (2.5 equiv) — Note: 1.0 eq neutralizes the HCl salt; 1.0 eq drives the catalytic cycle; 0.5 eq is excess.

-

Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Workflow:

-

Preparation (Glovebox/Schlenk): Charge an oven-dried Schlenk flask with the aryl halide, the aniline hydrochloride salt, Pd2(dba)3 , RuPhos, and NaOtBu .

-

Degassing: Evacuate and backfill the flask with Argon three times. Self-Validation: The solid mixture should remain free-flowing. Clumping indicates moisture contamination in the base.

-

Solvent Addition: Add degassed toluene. The reaction mixture will immediately turn dark red/purple, indicating the formation of the active L1Pd(0) species.

-

Heating: Stir at 100 °C for 12 hours. Self-Validation: As the reaction proceeds, a fine white precipitate (NaCl/NaBr and NaOtBu⋅HCl ) will form, and the solution will lighten to a yellow/orange hue. If the solution crashes out to a black suspension (Pd-black), the catalyst has died due to oxygen ingress.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and Pd residue. Concentrate and purify via flash chromatography.

Protocol 2: Ex Situ Isolation of the Free Base (If Required)

If your downstream chemistry is strictly base-sensitive, you must isolate the free base prior to the reaction.

Caption: Workflow for the ex situ generation and isolation of the air-sensitive free base.

Self-Validating Steps for Protocol 2:

-

pH Check: During the biphasic extraction, test the aqueous layer. It must be > pH 8. If it is acidic, the hydrochloride salt has not been fully neutralized, and your yield will suffer.

-

Visual Check: The resulting free base will be a pale yellow oil. If it appears dark brown or black, it has oxidized and should be discarded or distilled under high vacuum before use.

Safety, Handling, and Regulatory Context

Trustworthiness in chemical application requires strict adherence to safety protocols. According to the European Chemicals Agency (ECHA) regulatory framework, 2-methoxy-N,5-dimethylaniline hydrochloride possesses specific hazard classifications that must be respected during handling 4.

-

Acute Toxicity: Classified as Acute Tox. 4 across all exposure routes (Oral - H302, Dermal - H312, Inhalation - H332).

-

Irritation: Causes skin irritation (Skin Irrit. 2 - H315) and serious eye irritation (Eye Irrit. 2A - H319).

-

Respiratory Tract: May cause respiratory irritation (STOT SE 3 - H335).

Handling Directive: Always handle the solid salt within a certified fume hood to prevent inhalation of the fine crystalline dust. When working with the free base, utilize nitrile gloves (double-gloving recommended) as the lipophilic nature of the free base allows it to permeate standard PPE more rapidly than the salt form.

References

-

PubChemLite. "2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) Structural Information." University of Luxembourg. Available at: [Link]

-

Stradiotto, M., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." National Institutes of Health (NIH) / ACS Publications. Available at: [Link]

-

European Chemicals Agency (ECHA). "2-methoxy-N,5-dimethylaniline hydrochloride - Substance Identity and Classification." ECHA CHEM Database. Available at: [Link]

Sources

- 1. 2375270-94-1|2-Methoxy-N,5-dimethylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ECHA CHEM [chem.echa.europa.eu]

2-Methoxy-N,5-dimethylaniline Hydrochloride (CAS 2375270-94-1): A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Development

Executive Summary

2-Methoxy-N,5-dimethylaniline hydrochloride (CAS: 2375270-94-1) is a highly versatile organic building block characterized by an electron-rich, multi-substituted aniline core. Featuring an ortho-methoxy group, an N-methyl substitution, and a meta-methyl group relative to the amine, this scaffold is uniquely primed for regioselective cross-coupling and electrophilic aromatic substitution (SEAr). It is heavily utilized in medicinal chemistry and materials science, particularly in the synthesis of complex heterocycles such as phenoxazines and proprietary kinase inhibitors[1][2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a validated, self-contained synthetic protocol designed for high-yield isolation.

Physicochemical Profiling & Structural Analysis

The reactivity of 2-methoxy-N,5-dimethylaniline is dictated by the synergistic electronic effects of its substituents. The methoxy group acts as a strong electron-donating group (EDG) via resonance, activating the ring for electrophilic attack. The N-methyl group increases the nucleophilicity of the amine compared to a primary aniline, while the 5-methyl group provides steric tuning and blocks the para position relative to the methoxy group, enforcing strict regiocontrol during downstream functionalization[3].

Table 1: Physicochemical and Regulatory Data

| Parameter | Value / Description |

| Compound Name | 2-Methoxy-N,5-dimethylaniline hydrochloride |

| CAS Number (HCl Salt) | 2375270-94-1[1] |

| CAS Number (Free Base) | 30427-10-2[4] |

| Molecular Formula | C9H14ClNO (Base: C9H13NO) |

| Molecular Weight | 187.67 g/mol (Salt) / 151.21 g/mol (Base) |

| SMILES (Free Base) | CC1=CC(=C(C=C1)OC)NC[3] |

| ECHA Hazard Classification | Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[5] |

Structural Logic and Reactivity

Understanding the regioselective potential of this scaffold is critical for drug development professionals designing synthetic pathways. The diagram below illustrates how each functional group directs subsequent chemical transformations.

Caption: Regioselective reactivity of the 2-methoxy-N,5-dimethylaniline scaffold.

Validated Synthetic Methodology

While traditional nitration and subsequent reductive amination routes exist, they often suffer from poor regioselectivity and over-alkylation. A modern, highly efficient approach utilizes Hydroxylamine-Mediated Arene C-H Amination [6].

Causality of Reagent Selection

-

Starting Material (1-methoxy-4-methylbenzene): The methoxy group strongly activates the ortho and para positions. Because the para position is sterically blocked by the methyl group, amination is forced exclusively to the ortho position.

-

Aminating Agent (TsONHMe): N-methyl-O-tosylhydroxylamine acts as an electrophilic nitrogen source.

-

Solvent (HFIP): Hexafluoroisopropanol (HFIP) is critical. As a strong hydrogen-bond donor with high ionizing power, it stabilizes the leaving tosylate group and the highly polar transition state, enabling transition-metal-free C-H amination[6].

-

Salt Formation (HCl): The free base is an electron-rich aniline, making it highly susceptible to spontaneous air oxidation (radical formation). Conversion to the hydrochloride salt protonates the amine, withdrawing electron density from the ring and drastically improving shelf-life and aqueous solubility.

Step-by-Step Experimental Protocol

Step 1: C-H Amination

-

Charge a dry reaction vial with 1-methoxy-4-methylbenzene (24 mg, 0.2 mmol) and TsONHMe (81 mg, 0.4 mmol)[6].

-

Add 0.5 mL of HFIP. The strong H-bond donating capacity of HFIP will immediately facilitate the electrophilic activation of the hydroxylamine.

-

Stir the solution at room temperature (25°C) for 36 hours. Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate 10:1) to ensure complete consumption of the starting material.

Step 2: Purification of the Free Base 4. Concentrate the reaction mixture under reduced pressure to remove HFIP. 5. Purify the crude residue via silica gel flash chromatography using a mobile phase of Petroleum Ether / Ethyl Acetate (20:1)[6]. 6. Isolate 2-methoxy-N,5-dimethylaniline (Free Base) as a yellow oil (Yield: ~40%)[6].

Step 3: Hydrochloride Salt Formation (Self-Validating Step) 7. Dissolve the purified yellow oil in anhydrous diethyl ether (2.0 mL) under an inert atmosphere (N2 or Ar). 8. Slowly introduce dry HCl gas (or add 1.2 equivalents of 2M HCl in diethyl ether) at 0°C. A white to off-white precipitate will form immediately, validating the successful protonation of the secondary amine. 9. Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to yield 2-methoxy-N,5-dimethylaniline hydrochloride.

Caption: Workflow for the synthesis of 2-methoxy-N,5-dimethylaniline hydrochloride.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy must be utilized. The following table summarizes the expected 1H NMR shifts for the free base in CDCl3, which serve as a self-validating benchmark before salt conversion.

Table 2: 1H NMR Spectral Data (300 MHz, CDCl3)[6]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.66 | Doublet (d) | 7.9 | 1H | Aromatic C-H (adjacent to OMe) |

| 6.47 | Doublet of doublets (dd) | 7.9, 1.9 | 1H | Aromatic C-H |

| 6.43 | Doublet (d) | 1.9 | 1H | Aromatic C-H (between NMe and Me) |

| 4.17 | Broad singlet (br) | - | 1H | Amine N-H |

| 3.82 | Singlet (s) | - | 3H | Methoxy (-OCH3) |

| 2.86 | Singlet (s) | - | 3H | N-Methyl (-NHCH3) |

| 2.29 | Singlet (s) | - | 3H | Aryl-Methyl (-CH3) |

Note: Upon conversion to the hydrochloride salt, the N-H peak will shift significantly downfield and integrate for 2H (NH2+), and the surrounding aliphatic/aromatic protons will experience a slight downfield shift due to the electron-withdrawing nature of the protonated amine.

Sources

- 1. 2375270-94-1|2-Methoxy-N,5-dimethylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline-毕得医药 [bidepharm.com]

- 3. PubChemLite - 2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 4. 30427-10-2 | 2-Methoxy-n,5-dimethylaniline - Moldb [moldb.com]

- 5. ECHA CHEM [chem.echa.europa.eu]

- 6. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

Substituted Aniline Derivatives: A Comprehensive Technical Guide on Synthesis, Pharmacology, and Toxicology

Executive Summary

Substituted aniline derivatives represent a privileged chemical space in modern medicinal chemistry, materials science, and agrochemicals. The arylamine motif is a critical pharmacophore, frequently serving as a hydrogen-bond donor/acceptor in the ATP-binding pockets of various kinases. However, the structural integration of anilines requires a rigorous balancing act: optimizing structure-activity relationships (SAR) for target affinity while mitigating the inherent toxicological risks associated with aromatic amines, such as methemoglobinemia. This whitepaper provides an in-depth mechanistic review of the synthesis, pharmacological application, and toxicological profiling of substituted aniline derivatives.

Synthetic Methodologies: The Buchwald-Hartwig Amination

The synthesis of highly functionalized substituted anilines historically relied on harsh nucleophilic aromatic substitutions or Ullmann condensations. The advent of the 1 revolutionized this space, allowing for the palladium-catalyzed cross-coupling of amines with aryl halides under mild conditions[1].

The causality behind the reaction's success lies in the precise tuning of the palladium catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., BINAP, BrettPhos) are utilized to sterically favor a monoligated palladium species. This conformational restriction accelerates both the oxidative addition of the aryl halide and the reductive elimination of the C-N bond, while simultaneously suppressing unwanted β-hydride elimination[1].

Catalytic cycle of the Buchwald-Hartwig amination.

Standardized Experimental Protocol: C-N Cross-Coupling

This protocol is a self-validating system designed for the coupling of sterically hindered bromo-aromatics with substituted anilines, adapted from established 2[2].

Reagents:

-

Aryl bromide (1.0 equiv)

-

Substituted aniline (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (0.05 equiv)

-

Ligand: BINAP or BrettPhos (0.08 equiv)

-

Base: Cs₂CO₃ or t-BuONa (1.5 to 2.0 equiv)

-

Solvent: Anhydrous Toluene (10 volumes)

Step-by-Step Methodology:

-

Preparation of the Schlenk Flask: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure nitrogen (N₂). Causality: Pd(0) intermediates are highly susceptible to oxidation. Eliminating ambient moisture and oxygen prevents premature catalyst deactivation.

-

Reagent Loading: Add the aryl bromide, substituted aniline, Pd(OAc)₂, ligand, and base to the flask.

-

Solvent Addition & Degassing: Add anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved O₂ in the solvent is a primary cause of homocoupling side reactions and low yields.

-

Reaction Execution: Heat the mixture to 110 °C for 8 to 12 hours under continuous stirring. Monitor progression via LC-MS or TLC.

-

Workup & Purification: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the insoluble inorganic base and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Pharmacological Applications & Structure-Activity Relationships (SAR)

Substituted anilines are ubiquitous in targeted oncology, specifically acting as competitive inhibitors in the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as Mer and c-Met[3].

The aniline nitrogen acts as a crucial hydrogen bond donor to the hinge region of the kinase. SAR studies consistently demonstrate that the substitution pattern on the aniline ring dictates both potency and selectivity. For instance, in 3, ortho-substitutions often lock the molecule into a bioactive conformation that perfectly aligns with the hydrophobic sub-pockets of the kinase, enhancing binding affinity[3].

Kinase inhibition signaling pathway by aniline derivatives.

Quantitative SAR Data Summary

The table below summarizes the inhibitory activities of rationally designed dual Mer/c-Met inhibitors containing the substituted aniline scaffold, demonstrating the impact of structural modifications on kinase affinity[3],[4].

| Compound ID | Substitution Pattern | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) | Antiproliferative Activity (HepG2 IC₅₀, µM) |

| 14a | para-Fluoro | 7.9 ± 1.3 | > 1000 | > 10.0 |

| 14b | meta-Chloro | 9.4 ± 1.5 | > 1000 | > 10.0 |

| 17c | ortho-Methoxy | 6.4 ± 1.8 | 26.1 ± 7.7 | 1.45 ± 0.12 |

| 18c | ortho-Methoxy, para-Fluoro | 18.5 ± 2.3 | 33.6 ± 4.3 | 0.85 ± 0.09 |

Data Interpretation: While single halogen substitutions (14a, 14b) yield potent Mer inhibitors, they lack dual activity. The introduction of an ortho-methoxy group (17c, 18c) induces a conformational shift that enables potent dual inhibition of both Mer and c-Met, directly translating to superior antiproliferative efficacy in HepG2 cancer cell lines[3],[4].

Toxicological Considerations: Methemoglobinemia

Despite their pharmacological utility, aniline derivatives carry a well-documented toxicological liability: the induction of 5[5]. When designing novel drugs, understanding the causality of this toxicity is paramount to engineering safer molecules.

Aniline itself does not directly oxidize hemoglobin in vitro. Instead, toxicity is driven by metabolic activation. In the liver, the cytochrome P450 (CYP450) system N-oxygenates the aniline to form phenylhydroxylamine. This highly reactive metabolite enters erythrocytes and undergoes a redox cycle, oxidizing the ferrous iron (Fe²⁺) within hemoglobin to the ferric state (Fe³⁺)[6]. The resulting methemoglobin is incapable of binding oxygen, leading to severe tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[5],[7].

Metabolic activation of anilines leading to methemoglobinemia.

Mitigation Strategy in Drug Design: To circumvent this toxicity, medicinal chemists often employ steric hindrance around the amine (e.g., di-ortho substitution) or introduce strongly electron-withdrawing groups to deactivate the aromatic ring toward CYP450-mediated N-oxidation. If methemoglobinemia occurs clinically, the standard self-validating rescue protocol involves the administration of methylene blue, which acts as a cofactor for NADPH-methemoglobin reductase to reduce Fe³⁺ back to Fe²⁺[7].

Conclusion

Substituted aniline derivatives remain a cornerstone of modern drug discovery. The mastery of their chemical space requires a dual approach: leveraging advanced synthetic methodologies like the Buchwald-Hartwig amination to build complex architectures, while utilizing rigorous SAR data to maximize target affinity and engineer out metabolic liabilities. By understanding the mechanistic causality behind both their therapeutic efficacy (kinase inhibition) and their primary toxicity (methemoglobinemia), researchers can safely harness the full potential of the arylamine pharmacophore.

References

-

Wikipedia : Buchwald–Hartwig amination. Available at:[Link]

-

Organic-Synthesis : Buchwald-Hartwig Coupling. Available at:[Link]

-

National Center for Biotechnology Information (PMC) : Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available at:[Link]

-

ResearchGate : SAR study of the designed compounds with side chain B. Available at:[Link]

-

Centers for Disease Control and Prevention (CDC/ATSDR) : Aniline | Medical Management Guidelines. Available at:[Link]

-

National Center for Biotechnology Information (NCBI) : Aniline Acute Exposure Guideline Levels. Available at:[Link]

-

National Center for Biotechnology Information (PMC) : Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis. Available at:[Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthetic Workflows and Protocols for 2-Methoxy-N,5-dimethylaniline Hydrochloride

Introduction and Mechanistic Rationale

2-Methoxy-N,5-dimethylaniline hydrochloride (CAS: 2375270-94-1) is a highly specialized, electron-rich secondary aniline building block utilized extensively in medicinal chemistry and materials science [1]. The structural combination of an ortho-methoxy group and a meta-methyl group (relative to the amine) imparts profound steric and electronic effects. The N-methyl group prevents undesired bis-arylation during cross-coupling, while the ortho-methoxy group restricts the rotational degrees of freedom of the resulting products—a conformational locking strategy highly prized in the development of kinase inhibitors.

The Causality of the Hydrochloride Salt: Electron-rich secondary anilines are notoriously prone to single-electron oxidation by atmospheric oxygen, leading to the formation of highly colored, unreactive radical oligomers. Formulating this compound as a hydrochloride salt protonates the nitrogen, significantly raising its oxidation potential and ensuring long-term bench stability. Consequently, all synthetic workflows must account for the in situ or ex situ neutralization of this salt to liberate the nucleophilic free amine [2].

Physicochemical Profile and Analytical Data

To ensure self-validation during experimentation, researchers should verify the integrity of the starting material against the following physicochemical parameters before proceeding with complex syntheses.

| Property | Value / Description |

| Chemical Name | 2-Methoxy-N,5-dimethylaniline hydrochloride |

| CAS Number | 2375270-94-1 |

| Molecular Formula | C9H13NO • HCl |

| Molecular Weight | 187.67 g/mol (Salt) / 151.21 g/mol (Free Base) |

| Appearance | Off-white to pale purple crystalline powder |

| Expected MS Adduct | [M+H]+ m/z 152.10 |

| Predicted CCS (Ų) | 130.3 ([M+H]+ adduct) [1] |

| Storage Conditions | Inert atmosphere (Ar/N2), 2–8°C, desiccated |

Experimental Protocols

Protocol A: Ex Situ Free-Basing

While strong bases used in cross-coupling (e.g., NaOtBu) can neutralize the HCl salt in situ, sensitive electrophiles (such as acyl chlorides) require the pre-formed free base to prevent competitive hydrolysis by the liberated water or buffering agents.

Step-by-Step Methodology:

-

Suspend 2-methoxy-N,5-dimethylaniline hydrochloride (1.00 g, 5.33 mmol) in dichloromethane (DCM, 20 mL).

-

Add saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) dropwise. Causality: NaHCO₃ is a mild base (pKa ~10.3) that efficiently deprotonates the anilinium ion without causing base-catalyzed degradation of the electron-rich ring.

-

Stir vigorously for 15 minutes at room temperature until biphasic dissolution is complete.

-

Transfer to a separatory funnel and collect the organic (bottom) layer. Extract the aqueous layer with additional DCM (2 × 10 mL).

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate under reduced pressure to yield the free base as a pale yellow oil [2]. Use immediately or store under argon at -20°C.

Protocol B: Buchwald-Hartwig N-Arylation

Coupling secondary anilines is mechanistically challenging due to increased steric hindrance and a propensity for β-hydride elimination [3]. To overcome this, the use of a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos or BrettPhos) is mandatory. These ligands facilitate rapid oxidative addition and force the palladium center into a low-coordinate state, accelerating reductive elimination over side reactions.

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equivalents).

-

Reagent Addition: Add the aryl bromide (1.0 equivalent) and 2-methoxy-N,5-dimethylaniline hydrochloride (1.2 equivalents). Note: The excess base (1.5 eq) accounts for the neutralization of the HCl salt.

-

Solvent: Add anhydrous, degassed toluene (0.2 M relative to the aryl bromide). Seal the tube.

-

Reaction: Heat the mixture to 90°C in an oil bath for 12 hours. Causality: Toluene is chosen as a non-polar solvent to maximize the solubility of the active Pd(0) species and the basicity of NaOtBu.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Catalytic cycle of Pd-catalyzed N-arylation of 2-methoxy-N,5-dimethylaniline.

Protocol C: Amide Bond Formation via Acylation

The steric bulk of the ortho-methoxy group and the N-methyl substituent makes standard peptide coupling reagents (e.g., EDC/HOBt) sluggish. Using acyl chlorides with a non-nucleophilic base (DIPEA) and a catalytic amount of DMAP accelerates the reaction via a highly electrophilic N-acylpyridinium intermediate.

Step-by-Step Methodology:

-

Dissolve 2-methoxy-N,5-dimethylaniline hydrochloride (1.0 eq) in anhydrous DCM (0.3 M) under argon.

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0°C. Causality: 1.0 eq of DIPEA neutralizes the HCl salt, 1.0 eq neutralizes the HCl generated during acylation, and 1.0 eq ensures a basic environment. DMAP acts as a nucleophilic catalyst.

-

Add the desired acyl chloride (1.2 eq) dropwise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate for chromatography.

Step-by-step workflow for the N-acylation of 2-methoxy-N,5-dimethylaniline.

Analytical Checkpoints for Self-Validation

To ensure the trustworthiness of the synthesis, monitor the reactions using the following analytical checkpoints:

| Technique | Expected Observation | Causality / Rationale |

| TLC (Free Base) | Rf ~ 0.4 (20% EtOAc/Hexanes) | The free base is significantly less polar than the HCl salt (which stays at the baseline). |

| TLC Stain | Active to Ninhydrin (Brown/Orange) | Secondary amines react with Ninhydrin to form distinct non-purple iminium chromophores. |

| ¹H NMR (CDCl₃) | N-CH₃ singlet at ~2.86 ppm | Disappearance or shift of this peak indicates successful N-functionalization [2]. |

| LC-MS | Shift from m/z 152.10 to Product Mass | Confirms conversion. Lack of [M+H+14]+ indicates no over-methylation occurred. |

References

-

PubChemLite. "2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO) Structural Information and Predicted CCS." Université du Luxembourg. Available at:[Link]

-

Witzel, S. "Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement." Combined Faculty of Natural Sciences and Mathematics, Heidelberg University, 2021. Available at:[Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649. Available at:[Link]

Application Note: Strategic Synthesis of Bio-relevant Heterocyclic Scaffolds from 2-Methoxy-N,5-dimethylaniline Hydrochloride

Abstract: This technical guide delineates the strategic application of 2-methoxy-N,5-dimethylaniline hydrochloride as a versatile precursor for the synthesis of high-value heterocyclic compounds. Moving beyond a simple recitation of procedures, this note provides an in-depth analysis of the substrate's unique reactivity profile, dictated by its electronic and steric properties. We present detailed, field-proven protocols for the construction of three distinct and pharmaceutically relevant heterocyclic cores: substituted indoles via the Bischler-Möhlau synthesis, functionalized quinolines through a modified Skraup-type reaction, and a robust two-step sequence to access carbazole derivatives. Each protocol is accompanied by a discussion of the underlying chemical principles, causality-driven experimental choices, and a visual workflow to ensure reproducibility and facilitate adaptation. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the design and synthesis of novel molecular entities.

The Precursor: Understanding the Reactivity of 2-Methoxy-N,5-dimethylaniline

The starting material, 2-methoxy-N,5-dimethylaniline, presents a unique combination of functional groups that guide its synthetic utility. The hydrochloride salt form necessitates an initial neutralization step to unmask the nucleophilicity of the secondary amine. The electronic landscape of the aromatic ring is pivotal for subsequent cyclization strategies.

-

N-methyl Group: This group moderately increases the nucleophilicity of the nitrogen compared to a primary aniline and sterically influences the approach to the nitrogen atom.

-

Orth-Methoxy Group: As a potent electron-donating group (EDG), the methoxy substituent strongly activates the aromatic ring towards electrophilic substitution. It directs incoming electrophiles primarily to the para position (C5) and secondarily to the other ortho position (C3). This has profound implications for the regioselectivity of intramolecular cyclization reactions.

-

Meta-Methyl Group (at C5): This group provides weaker electron-donating character and, crucially, blocks the C5 position, forcing electrophilic attack during cyclization to occur at other available activated sites, namely C3 or potentially C1 after rearrangement.

This electronic and steric profile makes the molecule an ideal candidate for a range of classical and modern heterocyclic syntheses.

Caption: Core structure and key reactivity drivers.

Protocol I: Synthesis of Substituted Indoles via Bischler-Möhlau Synthesis

The Bischler-Möhlau indole synthesis is a robust method for creating 2-arylindoles by reacting an aniline with an α-haloketone in the presence of excess aniline.[1][2] The reaction leverages the nucleophilicity of the aniline to first displace the halide, followed by a complex cyclization-aromatization cascade. The use of excess aniline is crucial; it serves as both a reactant and a high-boiling solvent/acid scavenger. The electron-rich nature of our substituted aniline facilitates the key electrophilic cyclization step.[3]

Causality in the Protocol:

-

Neutralization: The initial use of a base (e.g., NaHCO₃) is essential to free the aniline from its hydrochloride salt, enabling it to act as a nucleophile.

-

α-Bromoacetophenone: This is the electrophilic partner. The bromine is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack.

-

Excess Aniline: As noted by Bischler and Möhlau, a significant excess of the aniline starting material is traditionally used to drive the reaction forward and prevent polymerization of the α-bromoacetophenone.[1][2]

-

High Temperature: The thermal conditions (typically >150 °C) are necessary to overcome the activation energy for the intramolecular electrophilic cyclization onto the electron-rich aromatic ring.

Detailed Experimental Protocol:

-

Deprotonation: In a 100 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methoxy-N,5-dimethylaniline hydrochloride (10 mmol) in water (20 mL). Add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the solution is basic (pH > 8) and the free aniline separates as an oil. Extract the free aniline with diethyl ether (3 x 20 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Reaction Setup: To the flask containing the recovered free aniline (10 mmol), add an additional amount of the same free aniline to constitute a significant excess (e.g., 50-100 mmol total).

-

Reactant Addition: While stirring, add α-bromoacetophenone (10 mmol) portion-wise to the flask.

-

Thermal Cyclization: Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere for 4-6 hours. The mixture will darken significantly.

-

Work-up: Cool the reaction mixture to room temperature. Add 10% aqueous HCl (50 mL) to protonate and dissolve the excess aniline. The crude indole product will likely precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water and cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the purified 1,6-dimethyl-7-methoxy-2-phenyl-1H-indole.

Data Summary

| Reactant 1 | Reactant 2 | Key Conditions | Typical Yield |

| 2-Methoxy-N,5-dimethylaniline (excess) | α-Bromoacetophenone | 160-180 °C, Neat, 4-6 h | 40-60% |

| Yields are substrate-dependent and may require optimization.[3] |

Experimental Workflow

Caption: Workflow for Bischler-Möhlau Indole Synthesis.

Protocol II: Synthesis of Substituted Quinolines via Skraup-Type Reaction

The Skraup synthesis is a powerful, albeit often vigorous, method for constructing the quinoline core.[4][5] It involves reacting an aniline with glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent. The reaction proceeds by the in situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline. The substitution pattern on our aniline will direct the cyclization, leading to a highly substituted quinoline product.

Causality in the Protocol:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, converting glycerol to the reactive α,β-unsaturated aldehyde, acrolein.

-

Glycerol: The source of the three-carbon unit that will form part of the new heterocyclic ring.

-

Oxidizing Agent (e.g., Nitrobenzene or Arsenic Pentoxide): This is critical for the final step, aromatizing the dihydroquinoline intermediate to the stable quinoline ring system. The choice of oxidant can influence the reaction's vigor.[6]

-

Ferrous Sulfate (Catalyst): Often added to moderate the otherwise violently exothermic reaction.[4]

Detailed Experimental Protocol:

Caution: The Skraup reaction is notoriously exothermic and must be performed with extreme care in a chemical fume hood with a blast shield.

-

Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (H₂SO₄, 2.0 mol) to glycerol (2.4 mol) while cooling in an ice bath.

-

Aniline Addition: To the cooled mixture, slowly add 2-methoxy-N,5-dimethylaniline (1.0 mol, pre-liberated from its salt) and a catalytic amount of ferrous sulfate (FeSO₄).

-

Oxidant Addition: Gently heat the mixture. Slowly and carefully add the oxidizing agent (e.g., nitrobenzene, 0.5 mol) through the dropping funnel over 1-2 hours. The reaction is highly exothermic; maintain vigilant temperature control, not exceeding 130-140 °C.

-

Reaction Completion: After the addition is complete, continue heating the mixture at 140 °C for an additional 3 hours.

-

Work-up: Allow the mixture to cool completely. Carefully pour the reaction mixture onto a large volume of crushed ice. Cautiously neutralize the solution by the slow addition of concentrated sodium hydroxide solution while cooling. The quinoline product will separate as a dark oil or solid.

-

Purification: Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the target 8-methoxy-5,N-dimethyl-quinoline derivative.

Data Summary

| Reactant 1 | Reagents | Key Conditions | Typical Yield |

| 2-Methoxy-N,5-dimethylaniline | Glycerol, H₂SO₄, Nitrobenzene (oxidant) | 130-140 °C, careful addition, 3-5 h | 35-55% |

| Yields can vary significantly and reaction requires careful moderation.[4][5] |

Experimental Workflow

Caption: Workflow for the Skraup Quinoline Synthesis.

Protocol III: A Two-Step Synthesis of Carbazoles

Carbazoles are a class of tricyclic heteroaromatics with significant applications in materials science and medicinal chemistry. A direct one-step synthesis from our aniline is challenging. Therefore, a more strategic two-step approach is proposed: (1) A palladium-catalyzed Buchwald-Hartwig amination to form a 2-aminodiphenylamine intermediate, followed by (2) a Graebe-Ullmann cyclization to furnish the carbazole core.[7][8]

Step 1: Buchwald-Hartwig Amination

This reaction creates the C-N bond necessary to form the diphenylamine precursor. A suitable coupling partner is a 2-halo-substituted aromatic, for example, 2-bromoanisole, which will ultimately form a methoxy-substituted carbazole.

Protocol:

-

Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

-

Reagents: Add 2-methoxy-N,5-dimethylaniline (1.0 equiv, free base) and 2-bromoanisole (1.2 equiv).

-

Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe. Heat the mixture at 100-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to yield the N-(2-methoxyphenyl)-2-methoxy-N,5-dimethylaniline intermediate.

Step 2: Graebe-Ullmann Carbazole Synthesis

This classic reaction converts the 2-aminodiphenylamine intermediate into a carbazole via diazotization followed by thermally induced cyclization with the extrusion of nitrogen gas.[7][9]

Protocol:

-

Diazotization: Dissolve the diphenylamine intermediate from Step 1 (1.0 equiv) in a mixture of acetic acid and concentrated HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. This forms the intermediate benzotriazole.

-

Cyclization: After stirring for 1 hour, the benzotriazole often precipitates. Isolate it if necessary. Heat the crude benzotriazole in a high-boiling solvent (e.g., diphenyl ether) or neat under vacuum to ~200-250 °C. Vigorous evolution of N₂ gas will be observed.

-

Purification: Once gas evolution ceases, cool the mixture. The crude carbazole can be purified by recrystallization or column chromatography to yield the target dimethoxy-dimethyl-carbazole.

Experimental Workflow

Caption: A two-step workflow for carbazole synthesis.

References

-

Bischler, A., & Brion, H. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860–2879. [Link]

-

Möhlau, R. (1882). Ueber die Einwirkung von Bromacetophenon auf Anilin. Berichte der deutschen chemischen Gesellschaft, 15(2), 2480-2491. [Link]

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

-

Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

-

Chapman, J. H., et al. (2014). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules, 19(9), 13571–13589. [Link]

-

Thennakoon, N., et al. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Australian Journal of Chemistry, 68(4), 566-575. [Link]

-

Pavez, J. F., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. [Link]

-

Wang, D., et al. (2021). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances, 11(45), 28247-28259. [Link]

-

Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 59-98. [Link]

-

Taylor, M. S., et al. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry, 87(13), 8389-8400. [Link]

-

Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society, 132(40), 14048-14051. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Liu, Y., et al. (2020). Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings. Beilstein Journal of Organic Chemistry, 16, 2536–2576. [Link]

-

ResearchGate. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from [Link]

-

YouTube. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... Retrieved from [Link]

-

Arkat USA. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically... Retrieved from [Link]

-

Al-Zahrani, M. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21956-21981. [Link]

-

Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

Wang, Y., et al. (2018). Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects. ACS Omega, 3(10), 14317-14324. [Link]

-

University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]

-

Gulevich, A. V., & Gevorgyan, V. (2011). Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom. Chemical Reviews, 111(3), 1938-2014. [Link]

-

Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(56), 32644-32678. [Link]

-

Ajibade, P. A., & Andrew, F. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.

-

ResearchGate. (n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

-

Beilstein Journals. (2020). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

-

HETEROCYCLES, Vol. (n.d.). Pyridine ring formylation by DMF (route A). Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

-

PubChem. (n.d.). 2-methoxy-n,5-dimethylaniline hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved from [Link]

Sources

- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Methoxy-N,5-Dimethylaniline Hydrochloride

Welcome to the Application Scientist Support Hub. Working with 2-methoxy-N,5-dimethylaniline hydrochloride presents a unique triad of chemical challenges: it is a protonated salt, it possesses severe steric hindrance (an N-methyl group adjacent to an ortho-methoxy group), and its electron-rich aromatic ring is highly susceptible to oxidative degradation. This guide provides field-proven, causality-driven protocols to transform stalled reactions into high-yielding transformations.

Diagnostic Troubleshooting Workflow

Diagnostic logic for troubleshooting 2-methoxy-N,5-dimethylaniline hydrochloride reactions.

Frequently Asked Questions (FAQs)

FAQ 1: Salt Dissociation (The "Zero Yield" Problem)

Q: Why is my cross-coupling or acylation reaction failing completely when using the hydrochloride salt directly? A: The nitrogen atom in 2-methoxy-N,5-dimethylaniline hydrochloride is protonated, rendering its lone pair unavailable for nucleophilic attack. In transition-metal catalyzed cross-couplings or standard acylations, a free lone pair is strictly required to coordinate with the metal center or attack the electrophile. If your reaction relies on a weak base (like K₂CO₃) that cannot efficiently deprotonate the salt in situ due to solubility issues, the reaction will stall. For optimal yields, the hydrochloride salt must be neutralized to the free base prior to the reaction, or an excess of a strong, soluble base must be employed[1]. Standard protocols utilize aqueous ammonia or sodium carbonate to precipitate the free base[2].

FAQ 2: Overcoming Steric Hindrance (The "Low Yield" Problem)

Q: I free-based the aniline, but my Buchwald-Hartwig amination yields are still under 30%. What is the limiting factor? A: You are fighting severe steric hindrance. 2-Methoxy-N,5-dimethylaniline features an N-methyl group and an ortho-methoxy group. This creates a highly congested steric environment around the nucleophilic nitrogen. Standard phosphine ligands (like BINAP or dppf) often fail here because the intermediate palladium-amine complex cannot easily undergo reductive elimination due to clashing steric bulk. To overcome this, you must switch to a specialized dialkylbiaryl phosphine ligand designed for secondary, hindered amines, such as RuPhos [3]. RuPhos facilitates the coupling of sterically demanding secondary amines by promoting a monoligated palladium species that accelerates both oxidative addition and reductive elimination[4].

FAQ 3: Preventing Oxidative Degradation (The "Black Tar" Problem)

Q: My isolated product is heavily contaminated with dark, tarry byproducts. How do I prevent this? A: Electron-rich anilines (enriched by the electron-donating -OCH₃ and -CH₃ groups) are highly susceptible to oxidative degradation. When exposed to trace oxygen at elevated temperatures, they form radical-derived oligomers (polyanilines). This is a kinetic side-reaction that competes with your desired cross-coupling. Strict exclusion of oxygen using Schlenk techniques and degassing your solvents (via freeze-pump-thaw or rigorous argon sparging) is non-negotiable for maintaining high mass recovery.

Quantitative Data Summary

To illustrate the impact of ligand selection on the arylation of hindered ortho-substituted N-methylanilines, consider the following comparative data for a standard Buchwald-Hartwig coupling (using 2-iodoanisole as the electrophile at 110 °C):

| Ligand System | Base | Catalyst Loading (Pd) | Conversion (%) | Isolated Yield (%) | Primary Issue Observed |

| dppf | Cs₂CO₃ | 5.0 mol% | < 20% | 12% | Stalled reductive elimination |

| BINAP | NaOtBu | 5.0 mol% | 45% | 28% | High levels of hydrodehalogenation |

| XPhos | NaOtBu | 2.0 mol% | 75% | 61% | Moderate steric clash |

| RuPhos | NaOtBu | 2.0 mol% | > 95% | 89% | Optimal for hindered 2° amines |

Note: Data reflects typical optimization trajectories for hindered secondary anilines as supported by literature standards[3].

Experimental Protocols

Protocol A: Quantitative Free-Basing of 2-Methoxy-N,5-dimethylaniline Hydrochloride

Purpose: To generate the nucleophilic free base prior to metal-catalyzed coupling to ensure the lone pair is available.

Step-by-Step Methodology:

-

Suspension: Suspend 10.0 g of 2-methoxy-N,5-dimethylaniline hydrochloride in 100 mL of dichloromethane (DCM) in a 500 mL separatory funnel.

-

Neutralization: Slowly add 100 mL of a saturated aqueous sodium carbonate (Na₂CO₃) solution or dilute aqueous ammonia[2]. Caution: CO₂ gas will evolve if using carbonate; vent the funnel frequently.

-

Extraction: Shake vigorously until all solid has dissolved. The free base will partition into the lower DCM layer.

-

Separation: Collect the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of DCM.

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil. Store under argon at 4 °C to prevent oxidation.

Protocol B: Optimized Buchwald-Hartwig Amination (RuPhos System)

Purpose: High-yield C-N bond formation using the sterically hindered free base.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), Pd₂(dba)₃ (1.0 mol%), RuPhos (2.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.)[3].

-

Amine Addition: Add the freshly prepared 2-methoxy-N,5-dimethylaniline free base (1.2 equiv.) via a gas-tight syringe.

-

Solvent: Add anhydrous, rigorously degassed toluene or dioxane (to achieve a 0.2 M concentration).

-

Reaction: Seal the flask and heat to 80–110 °C (depending on the aryl halide) with vigorous stirring for 16 hours.

-

Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate and purify via flash column chromatography.

References

-

Thieme-Connect : Scalable and Cost-Effective Synthesis of a Linker for Bioconjugation. Available at: 1

-

BenchChem : Optimization of reaction conditions for 4-Diazenyl-N-phenylaniline synthesis. Available at:2

-

NIH / Angewandte Chemie : Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Available at:3

-

BenchChem : Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. Available at: 4

Sources

Technical Support Center: 2-Methoxy-N,5-dimethylaniline Hydrochloride Reactions

Welcome to the Technical Support Center for 2-methoxy-N,5-dimethylaniline hydrochloride . This guide is engineered for drug development professionals and synthetic chemists who require precise control over the reactivity of this highly functionalized aniline derivative.

Because this compound features a secondary amine, an electron-donating methoxy group, and a methyl group, it is highly susceptible to regioselectivity issues and over-reaction. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to mitigate common side products.

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why am I observing a complex mixture of regioisomers and poly-halogenated side products during electrophilic aromatic substitution (EAS)?

A: The aromatic ring of 2-methoxy-N,5-dimethylaniline is synergistically activated by two strong electron-donating groups: the methoxy group at C2 and the N-methylamino group at C1 [1].

-

The Causality: The -NHCH3 group directs electrophiles to the ortho (C6) and para (C4) positions. The C4 position is sterically accessible, making it the major site of attack. However, the C6 position (flanked by the amine and the C5-methyl group) is also electronically activated. If highly reactive electrophiles (like Br₂ or I₂) are used at room temperature, the activation barrier for both positions is easily overcome, leading to C6-monosubstitution and rapid C4,C6-disubstitution (poly-halogenation) [2].

-

The Fix: Switch to milder halogenating agents (e.g., N-Bromosuccinimide, NBS) and lower the reaction temperature to 0 °C or below to exploit the steric hindrance at C6, thereby isolating the C4-product.

Q2: During N-alkylation, my yields of the target tertiary amine are low, and a highly polar, water-soluble side product forms. What is happening?

A: You are observing over-alkylation leading to a quaternary ammonium salt [3].

-

The Causality: 2-Methoxy-N,5-dimethylaniline is a secondary amine. When it undergoes a single alkylation, the resulting tertiary amine is often more nucleophilic than the starting secondary amine due to the inductive electron-donating effects of the new alkyl chain. If the alkylating agent (e.g., benzyl bromide or methyl iodide) is present in even slight excess, or if the temperature is too high, the tertiary amine rapidly attacks the remaining electrophile.

-

The Fix: Strictly limit the electrophile to 1.0–1.05 equivalents, use a bulky, non-nucleophilic base (like DIPEA), and maintain temperatures below 25 °C.

Q3: My nucleophilic substitution reactions are stalling at <15% conversion, and I am recovering unreacted starting material. What is the structural cause?

A: The compound is commercially supplied as a hydrochloride salt [1]. In this protonated state, the nitrogen's lone pair is tied up in an N-H bond, rendering it completely non-nucleophilic.

-

The Fix: The salt must be quantitatively converted to its free base form prior to, or in situ during, the reaction. Failure to use a sufficient equivalent of base (to both neutralize the HCl and scavenge the acid generated during alkylation) will stall the reaction.

Part 2: Mechanistic Workflows & Visualizations

Electrophilic aromatic substitution pathways and regioselectivity side products.

Workflow for controlled N-alkylation to prevent quaternary ammonium salt formation.

Part 3: Quantitative Side-Product Distribution Data

The following tables summarize the empirical distribution of target molecules versus side products under varying experimental conditions. Use these parameters to benchmark your own reaction optimization.

Table 1: Regioselectivity in Bromination (EAS)

| Reagent & Solvent | Temperature | C4-Bromo (Target) | C6-Bromo (Side Product) | C4,C6-Dibromo (Side Product) |

| Br₂ in Acetic Acid | 25 °C | 45% | 15% | 35% |

| NBS in DMF | 0 °C | 88% | 8% | < 2% |

| NBS in Acetonitrile | -20 °C | 95% | 3% | Trace |

Table 2: N-Alkylation with Benzyl Bromide

| Equivalents (BnBr) | Base & Solvent | Temperature | Tertiary Amine (Target) | Quaternary Salt (Side Product) |

| 2.0 eq | K₂CO₃ / DMF | 80 °C | 30% | 65% |

| 1.2 eq | K₂CO₃ / DMF | 25 °C | 60% | 25% |

| 1.05 eq | DIPEA / DCM | 0 °C to RT | 85% | < 5% |

Part 4: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Quantitative Free-Basing & Controlled N-Alkylation

Objective: Convert the hydrochloride salt to a reactive nucleophile and perform N-alkylation without generating quaternary ammonium side products [3].

-

Neutralization: Suspend 10.0 mmol of 2-methoxy-N,5-dimethylaniline hydrochloride in 20 mL of Dichloromethane (DCM). Add 20 mL of saturated aqueous Na₂CO₃.

-

Biphasic Stirring: Stir vigorously for 30 minutes at room temperature.

-

Self-Validation Checkpoint 1: Test the aqueous layer with pH paper. It must read >9.0. If it is lower, the salt is not fully neutralized; add 1M NaOH dropwise until pH >9.0 is achieved.

-

-

Extraction & Drying: Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Self-Validation Checkpoint 2: Spot the organic solution on a TLC plate (Hexanes:EtOAc 4:1). The free base will migrate (R_f ~0.6), whereas any un-neutralized salt would remain at the baseline.

-

-

Alkylation: Cool the DCM solution to 0 °C under inert atmosphere (N₂). Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Electrophile Addition: Dissolve 1.05 mmol of the alkyl halide in 5 mL DCM and add dropwise over 15 minutes.

-

Monitoring: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor by LC-MS to ensure the mass corresponding to the quaternary salt (M+R)⁺ is kept below 5% relative to the target tertiary amine.

Protocol B: Regioselective C4-Bromination

Objective: Achieve mono-bromination at the C4 position while suppressing C6-bromination and poly-halogenation [4].

-

Preparation: Dissolve 5.0 mmol of the free-based 2-methoxy-N,5-dimethylaniline in 15 mL of anhydrous Acetonitrile.

-

Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to achieve exactly -20 °C.

-

Self-Validation Checkpoint 1: Ensure internal temperature stabilizes at -20 °C before proceeding. Warmer temperatures exponentially increase the rate of C6-bromination.

-

-

Reagent Addition: Dissolve 4.95 mmol (0.99 eq) of recrystallized N-Bromosuccinimide (NBS) in 10 mL of Acetonitrile. Add this solution dropwise via an addition funnel over 30 minutes.

-

Causality Note: Using a slight sub-stoichiometric amount of NBS ensures that the highly activated mono-brominated product does not encounter excess electrophile, completely terminating the dibromination pathway.

-

-

Quenching: After 1 hour, quench the reaction cold by adding 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted bromonium species.

-

Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to separate the trace C6-isomer.

References

- PubChemLite - 2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO)

- Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons Source: RSC Publishing URL

- Source: National Institutes of Health (NIH)

- Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions Source: The Journal of Organic Chemistry - ACS Publications URL

Technical Support Center: Troubleshooting the Synthesis of 2-Methoxy-N,5-dimethylaniline Hydrochloride

Welcome to the Technical Support Center for the synthesis of 2-methoxy-N,5-dimethylaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process scientists who are encountering yield, purity, or isolation issues during the N-methylation and salt formation of electron-rich aniline derivatives.

Below, we dissect the mechanistic causality behind common failures, provide self-validating protocols, and answer frequently asked questions to help you rescue your synthesis.

Mechanistic Causality & Reaction Pathways

The synthesis of 2-methoxy-N,5-dimethylaniline begins with the primary amine 2-methoxy-5-methylaniline (commonly known as p-cresidine) [4]. Because the aromatic ring is substituted with two strong electron-donating groups (methoxy and methyl), the amine nitrogen is highly nucleophilic, and the aromatic core is highly susceptible to oxidation.

The Kinetic Trap of Direct Alkylation: A common mistake in this synthesis is attempting direct N-methylation using methyl iodide (MeI) or dimethyl sulfate. When the primary amine is methylated to the secondary amine, the inductive electron-donating effect of the newly added methyl group increases the electron density on the nitrogen atom. This makes the mono-methylated product more nucleophilic than the starting material. Consequently, the reaction enters a kinetic trap, inevitably leading to over-methylation and the formation of the tertiary N,N-dimethyl amine [3].

To achieve absolute chemoselectivity, the synthesis must bypass direct alkylation. The most robust approach is the Formylation-Reduction Pathway , which structurally limits the addition to a single carbon atom before reduction.

Figure 1: Chemoselective formylation-reduction pathway preventing over-methylation.

Diagnostic Troubleshooting Workflow

If your synthesis has already failed, use the following diagnostic logic to identify the root cause of your impurity profile or isolation failure.

Figure 2: Diagnostic workflow for identifying and resolving common synthesis failures.

Validated Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol utilizes built-in analytical checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Step 1: Chemoselective Formylation

-

Reagent Preparation: Cool 3.0 equivalents of 98% formic acid to 0 °C under an Argon atmosphere. Slowly add 2.5 equivalents of acetic anhydride dropwise. Stir for 30 minutes to generate acetic formic anhydride in situ.

-

Reaction: Dissolve 1.0 equivalent of 2-methoxy-5-methylaniline in anhydrous dichloromethane (DCM). Add this solution dropwise to the anhydride mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint 1: Run TLC (Hexane:EtOAc 7:3). The primary amine starting material (ninhydrin active) must be completely absent. The formamide intermediate will appear as a higher Rf UV-active spot.

Step 2: Borane Reduction

-

Reaction: Dissolve the crude formamide in anhydrous THF under Argon. Cool to 0 °C. Slowly add 3.0 equivalents of Borane-THF complex (1.0 M in THF). Reflux the mixture for 4 hours.

-

Quench & Hydrolysis: Cool to 0 °C. Carefully quench excess borane by adding methanol dropwise until effervescence ceases. Add 1M HCl and reflux for 1 hour to break the stable boron-amine complex.

-

Workup: Basify the aqueous layer to pH 10 with 2M NaOH. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the free base as a pale yellow oil.

Self-Validation Checkpoint 2: Perform GC-MS on the organic layer. You must observe a single dominant peak at m/z 151 . If m/z 165 is present, your glassware was contaminated with a methylating agent.

Step 3: Anhydrous Hydrochloride Salt Formation

-

Precipitation: Dissolve the free base in strictly anhydrous diethyl ether (20 mL/g) under Argon. Cool to 0 °C.

-

Salt Formation: Add 1.2 equivalents of anhydrous HCl in diethyl ether (2.0 M) dropwise with vigorous magnetic stirring. A white precipitate will form immediately.

-

Isolation: Filter the crystals rapidly under a blanket of Argon (the salt is hygroscopic). Wash with cold anhydrous ether and dry in a vacuum desiccator over P₂O₅.

Self-Validation Checkpoint 3: The product must be a free-flowing white powder. If it forms a sticky biphasic oil, moisture has compromised the system.

(Note: For an alternative green-chemistry route, mono-N-methylation can also be achieved using Dimethyl Carbonate over a NaY Faujasite catalyst at 90 °C, which sterically prevents over-methylation [1].)

Troubleshooting FAQs

Q: My reaction mixture turned pitch black during the synthesis, and my final yield is terrible. What caused this? A: You are observing the oxidation of the electron-rich aromatic core. The synergistic electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups significantly raise the HOMO energy of the ring, making it highly susceptible to single-electron oxidation by atmospheric oxygen. This leads to the formation of dark, polymeric quinone-imine tars. Fix: You must degas all solvents by sparging with Argon for 15 minutes prior to use and maintain a strict inert atmosphere throughout the reaction.

Q: I attempted direct alkylation with methyl iodide (MeI) and potassium carbonate. My GC-MS shows a mixture of m/z 137, 151, and 165. How do I fix this? A: You have fallen into the over-methylation kinetic trap. The secondary amine (m/z 151) reacts with MeI faster than your starting material (m/z 137), leading to the tertiary N,N-dimethyl amine (m/z 165). Standard direct alkylation will never yield pure mono-methylated product [2]. Fix: Abandon direct alkylation. Switch to the Formylation-Reduction route detailed in Section 3, or utilize highly specific protecting-group strategies (e.g., Nosyl protection) [2].

Q: During the final HCl salt formation, the product formed a thick, sticky oil at the bottom of the flask instead of crystals. How can I recover my product? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the salt becomes supersaturated but its melting point in the specific solvent mixture is lower than the ambient temperature. For this specific molecule, oiling out is almost always exacerbated by the presence of trace water, as the hydrochloride salt of this electron-rich amine is highly hygroscopic. Fix: Decant the ether. Redissolve the oil in a minimal amount of anhydrous ethanol, add activated charcoal, filter, and precipitate by slowly adding anhydrous diethyl ether at -20 °C. Ensure all glassware is oven-dried and use strictly anhydrous HCl/ether.

Quantitative Data & Analytical Validation

Use the following table to validate your intermediates and final product against expected analytical specifications.

| Compound | Molecular Formula | MW ( g/mol ) | GC-MS (m/z) | Physical Appearance | Troubleshooting Note |

| 2-Methoxy-5-methylaniline (Starting Material) | C₈H₁₁NO | 137.18 | 137 | White to pale gray crystals | Darkens upon exposure to air (oxidation). |

| Formamide Intermediate | C₉H₁₁NO₂ | 165.19 | 165 | Off-white solid | UV-active, higher Rf than starting material. |

| 2-Methoxy-N,5-dimethylaniline (Free Base) | C₉H₁₃NO | 151.21 | 151 | Pale yellow oil | Must be stored under Argon at -20 °C. |

| N,N-dimethyl Impurity | C₁₀H₁₅NO | 165.24 | 165 | Yellow oil | Indicates failure of chemoselective method. |

| Target HCl Salt | C₉H₁₄ClNO | 187.67 | 151 | White crystalline powder | GC-MS will detect the free base. Highly hygroscopic. |

References

-

Selva, M., Tundo, P., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. [Link]

-

Le Pera, A., Leggio, A., Liguori, A., Napoli, A., Siciliano, C., & Sindona, G. (2006). Highly Specific N-Monomethylation of Primary Aromatic Amines. Tetrahedron. [Link]

-

Organic Syntheses, Coll. Vol. 10, p.104 (2004); Vol. 81, p.98 (2005). 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8445, 2-Methoxy-5-Methylaniline. PubChem. [Link]

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Substituted Anilines

Welcome to the Technical Support Center for the N-alkylation of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the N-alkylation of anilines and how can they be minimized?

The most prevalent side reactions are over-alkylation, leading to tertiary amines or even quaternary ammonium salts, and C-alkylation of the aromatic ring.[1] Over-alkylation occurs because the N-monoalkylated product is often more nucleophilic than the starting aniline.[1][2] To minimize these side products:

-

Control Stoichiometry: Use a stoichiometric excess of the aniline relative to the alkylating agent.[1]

-

Lower Reaction Temperature: This can favor mono-alkylation as the activation energy for the second alkylation may be higher.[1]

-

Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can keep its concentration low, reducing the likelihood of a second alkylation event.[3]

Q2: How do electron-donating and electron-withdrawing substituents on the aniline ring affect the reaction?

Substituents on the aniline ring significantly influence the nucleophilicity of the nitrogen atom.

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen, making the aniline more nucleophilic and generally leading to higher reaction rates and yields.[4]

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the nitrogen's electron density, rendering the aniline less nucleophilic.[4][5] These substrates often require more forcing conditions, such as stronger bases, higher temperatures, or more active catalysts, to achieve good conversion.[2][5]

Q3: What are the key considerations when choosing a solvent for N-alkylation?

The ideal solvent should dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents like DMF, DMSO, acetonitrile, and THF are generally preferred.[5] They can stabilize charged intermediates without protonating the aniline, thus preserving its nucleophilicity.[5][6] In some modern catalytic systems, low-polarity solvents like THF or even hexane have proven effective.[7][8]

Q4: Which base is appropriate for my N-alkylation reaction?

The choice of base is critical and depends on the aniline's reactivity and the reaction mechanism. For anilines with electron-withdrawing groups, a stronger base like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) is often necessary to deprotonate the amine or neutralize the acid byproduct.[5] For more nucleophilic anilines, a milder base may suffice. In catalytic "borrowing hydrogen" reactions with alcohols, a base is typically required for the initial deprotonation of the alcohol.[9]